molecular formula C17H17Cl2NO4S B2436991 3-[(4-chlorobenzyl)sulfonyl]-N-(4-chlorophenyl)-2-hydroxy-2-methylpropanamide CAS No. 338424-18-3

3-[(4-chlorobenzyl)sulfonyl]-N-(4-chlorophenyl)-2-hydroxy-2-methylpropanamide

Cat. No. B2436991
CAS RN: 338424-18-3
M. Wt: 402.29
InChI Key: RYXPMVVFTVNCTN-UHFFFAOYSA-N
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Description

The compound “3-[(4-chlorobenzyl)sulfonyl]-N-(4-chlorophenyl)-2-hydroxy-2-methylpropanamide” is a chemical compound with the molecular formula C17H17Cl2NO4S and a molecular weight of 402.29 . It is related to the class of compounds known as sulfonylbenzoic acids .

Scientific Research Applications

Anticancer Applications

3-[(4-chlorobenzyl)sulfonyl]-N-(4-chlorophenyl)-2-hydroxy-2-methylpropanamide and its derivatives have been researched for their potential in cancer treatment. A study demonstrated that certain derivatives exhibit pro-apoptotic activity, specifically against melanoma cell lines, showing promise as anticancer agents. These compounds were found to inhibit human carbonic anhydrase isoforms, which are relevant in physiological processes including tumorigenicity (Yılmaz et al., 2015).

Alzheimer's Disease Research

Derivatives of this compound have been synthesized to evaluate as potential drug candidates for Alzheimer’s disease. These compounds were specifically designed to target acetyl cholinesterase (AChE) enzyme, which is key in the progression of Alzheimer's. The study involved a comprehensive synthesis process and enzyme inhibition activity evaluation, aiming to develop new therapeutic agents (Rehman et al., 2018).

Antiviral Activity

Research into 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides, which are related to the queried compound, has shown certain anti-tobacco mosaic virus activity. This suggests potential applications in developing antiviral agents (Chen et al., 2010).

Antimicrobial Activity

New compounds containing biologically active segments, including sulfonamido groups related to the queried compound, have shown high biological activity in antimicrobial screening. This indicates the potential of these compounds in antimicrobial applications (Fadel & Al-Azzawi, 2021).

Heavy Metal Ion Adsorption

Polyamides and polythioamides with pendent chlorobenzylidine rings, related to the chemical structure of the queried compound, have been synthesized and used for the removal of heavy metal ions from aqueous solutions. This suggests potential environmental applications in water purification and heavy metal ion removal (Ravikumar et al., 2011).

Safety and Hazards

The safety and hazards of a compound are often determined by its physical and chemical properties. For example, “3-((4-Chlorobenzyl)sulfonyl)benzoic acid” has hazard statements H315 - H319, indicating that it can cause skin irritation and serious eye irritation .

Mechanism of Action

Target of Action

It is known that many bioactive aromatic compounds, including those containing the indole nucleus, bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

It is known that indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially interact with its targets in a way that modulates these biological activities.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that the compound affects multiple biochemical pathways, leading to a variety of downstream effects.

Result of Action

Given the diverse biological activities associated with indole derivatives , it is likely that the compound induces a variety of molecular and cellular changes.

properties

IUPAC Name

N-(4-chlorophenyl)-3-[(4-chlorophenyl)methylsulfonyl]-2-hydroxy-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2NO4S/c1-17(22,16(21)20-15-8-6-14(19)7-9-15)11-25(23,24)10-12-2-4-13(18)5-3-12/h2-9,22H,10-11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYXPMVVFTVNCTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)CC1=CC=C(C=C1)Cl)(C(=O)NC2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-chlorobenzyl)sulfonyl]-N-(4-chlorophenyl)-2-hydroxy-2-methylpropanamide

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